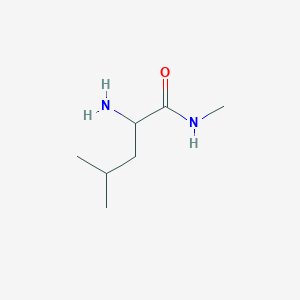

2-amino-N,4-dimethylpentanamide

Description

2-Amino-N,4-dimethylpentanamide is a branched-chain amide derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol (calculated) . It is characterized by an amino group at position 2, a methyl group at position 4, and a dimethyl-substituted amide group. Key identifiers include:

Properties

IUPAC Name |

2-amino-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N,4-dimethylpentanamide typically involves the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions. One common method includes the use of anhydrous methanol and malononitrile in the presence of dry hydrogen chloride gas for an addition reaction, followed by a series of condensation and cyclization reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N,4-dimethylpentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol.

Scientific Research Applications

2-amino-N,4-dimethylpentanamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It plays a role in proteomics research and the study of protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Amino-N,4-Dimethylpentanamide and Analogous Compounds

Key Differences and Implications

Substituent Effects on Bioactivity :

- N-(4-Methoxyphenyl)pentanamide (): The methoxyphenyl group enhances anthelmintic activity, likely due to improved binding to parasitic tubulin .

- Aroyl Hydrazides (): Halogen atoms (e.g., Cl, Br) at the para-position significantly boost DNA photocleavage efficiency under UV-A light. Compound 9 (from ) showed activity at 2 µM, attributed to electron-withdrawing groups stabilizing reactive intermediates .

Role of Chirality: The (2S)-enantiomer of this compound is marketed for asymmetric synthesis , whereas racemic forms are less explored.

Synthetic Utility: Derivatives with isoindoline and sulfamoyl groups () demonstrate the versatility of pentanamide backbones in generating libraries for drug discovery. These compounds showed moderate cytotoxicity against CarB melanoma cells .

Biological Activity

2-Amino-N,4-dimethylpentanamide, also known as (2S)-2-amino-N,4-dimethylpentanamide, is a compound characterized by its unique molecular structure, which includes an amine group and a pentanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and interactions with various biological pathways.

Structural Information

- Molecular Formula : C₇H₁₆N₂O

- Molecular Weight : Approximately 144.21 g/mol

- SMILES : CC(C)CC@@HN

- InChIKey : LIBDTAYIDBPBRN-LURJTMIESA-N

The biological activity of this compound primarily stems from its ability to interact with proteins and enzymes within biological systems. The compound can:

- Bind to Enzymes : It may inhibit or activate specific enzymes by binding to their active sites, influencing metabolic pathways.

- Modulate Receptor Activity : The compound's interactions with receptors could lead to alterations in signaling pathways that are crucial for various cellular functions.

Biochemical Pathways Affected

- Signal Transduction : The compound may influence pathways such as G-protein coupled receptor (GPCR) signaling.

- Metabolic Processes : By modulating enzyme activity, it can affect metabolic pathways that are vital for cellular energy and growth.

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Absorption : Its solubility is influenced by the presence of the amine group.

- Distribution : The compound's size and charge affect its distribution across biological membranes.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Primarily through renal pathways.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Inhibits certain proteases; potential for modulating metabolic enzymes. |

| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects against cancer cell lines. |

| Binding Affinity | Exhibits binding affinity towards specific receptors involved in metabolic regulation. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- Research indicates that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives have shown effectiveness against MDA-MB-231 and HT-29 cell lines, suggesting a potential role in cancer therapeutics .

- A study demonstrated that compounds with similar amide structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .

-

Enzyme Modulation :

- Studies have highlighted the compound's potential to interact with enzymes involved in metabolic pathways. For instance, it has been noted to influence the activity of proteases, which are crucial in various physiological processes .

- The interaction with specific receptors suggests a role in modulating metabolic signaling pathways, which could have implications for conditions such as diabetes or obesity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.